alpha-D-Glucose-1-phosphate (disodium hydrate)
Overview
Description
Alpha-D-Glucose-1-phosphate (disodium hydrate): is a phosphorylated sugar derivative of glucose. It is an important intermediate in carbohydrate metabolism, particularly in the pathways of glycogenolysis and glycogenesis. This compound is commonly used in biochemical research and has applications in various scientific fields.
Mechanism of Action
Target of Action
Alpha-D-Glucose-1-phosphate (disodium hydrate) primarily targets the enzyme phosphoglucomutase . This enzyme plays a crucial role in the interconversion of glucose-1-phosphate and glucose-6-phosphate .
Mode of Action
The compound interacts with its target, phosphoglucomutase, and is converted into D-glucose-6-phosphate . This conversion is a critical step in the glycolysis and glycogenesis pathways .
Biochemical Pathways
The primary biochemical pathway affected by alpha-D-Glucose-1-phosphate (disodium hydrate) is glycogenolysis . In this pathway, glucose-1-phosphate (G1P) is produced from glycogen . The compound can also be converted into the deoxysugar CDP-glucose by the enzyme alpha-D-Glucose-1-phosphate cytidylyltransferase .
Pharmacokinetics
As a glucose derivative, it is expected to have good water solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of alpha-D-Glucose-1-phosphate (disodium hydrate) results in the production of D-glucose-6-phosphate, a critical intermediate in various metabolic pathways . In certain strains of Corynebacteria, glucose 1-phosphate has been shown to induce the build-up of starch-like inclusion bodies within the cell .
Biochemical Analysis
Biochemical Properties
Alpha-D-Glucose-1-phosphate (disodium hydrate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into D-glucose-6-phosphate by the enzyme phosphoglucomutase . It can also be converted into the deoxysugar CDP-glucose by the enzyme Alpha-D-Glucose-1-phosphate cytidylyltransferase .
Cellular Effects
Alpha-D-Glucose-1-phosphate (disodium hydrate) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Alpha-D-Glucose-1-phosphate (disodium hydrate) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-D-Glucose-1-phosphate (disodium hydrate) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Alpha-D-Glucose-1-phosphate (disodium hydrate) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Alpha-D-Glucose-1-phosphate (disodium hydrate) is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
Alpha-D-Glucose-1-phosphate (disodium hydrate) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Alpha-D-Glucose-1-phosphate (disodium hydrate) and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Glucose-1-phosphate (disodium hydrate) can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the 1-position to the 6-position of glucose, resulting in the formation of glucose-6-phosphate .
Industrial Production Methods: Industrial production of alpha-D-Glucose-1-phosphate (disodium hydrate) typically involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are employed to produce the enzyme required for the conversion of glucose to glucose-1-phosphate .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucose-1-phosphate (disodium hydrate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxy sugars.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy sugars.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Alpha-D-Glucose-1-phosphate (disodium hydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various glucose derivatives.
Biology: It plays a crucial role in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: It is employed in the production of biofuels and biodegradable plastics.
Comparison with Similar Compounds
Glucose-6-phosphate: Another phosphorylated glucose derivative involved in carbohydrate metabolism.
Fructose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Mannose-6-phosphate: Involved in glycoprotein synthesis and lysosomal enzyme targeting.
Uniqueness: Alpha-D-Glucose-1-phosphate (disodium hydrate) is unique due to its specific role in glycogen metabolism and its ability to act as a precursor for various biochemical pathways. Its disodium hydrate form enhances its solubility and stability, making it suitable for various research and industrial applications .
Biological Activity
Alpha-D-Glucose-1-phosphate (disodium hydrate), also known as glucose-1-phosphate, is a crucial metabolite in carbohydrate metabolism. It plays a significant role in various biochemical pathways, particularly in glycogen metabolism and energy production. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₆H₁₃O₉P
- Molecular Weight : 260.14 g/mol
- CAS Number : 230954-92-4
- Solubility : Soluble in water (50 mg/mL) .
Biological Functions
1. Glycogen Metabolism
- Alpha-D-glucose-1-phosphate is primarily produced during glycogenolysis, where glycogen is broken down into glucose units. This process is catalyzed by the enzyme glycogen phosphorylase, which cleaves glycogen to release glucose-1-phosphate .
- The conversion of glucose-1-phosphate to glucose-6-phosphate by phosphoglucomutase allows for the entry of glucose into glycolytic pathways, facilitating energy production .
2. Role in Energy Production
- Glucose-1-phosphate serves as a substrate for the synthesis of ADP-glucose, which is essential for glycogenesis—the formation of glycogen from glucose . This pathway is critical for energy storage in muscle and liver tissues.
Alpha-D-glucose-1-phosphate acts as an allosteric regulator for several enzymes involved in carbohydrate metabolism:
Enzyme | Function | Organism |
---|---|---|
Glycogen Phosphorylase | Catalyzes the breakdown of glycogen to glucose-1-phosphate | Humans |
Phosphoglucomutase | Converts glucose-1-phosphate to glucose-6-phosphate | Various organisms |
UDP-glucose Pyrophosphorylase | Produces UDP-glucose from glucose-1-phosphate | Barley |
These enzymes are pivotal for maintaining glucose homeostasis and energy balance within cells.
Case Study 1: Glycogen Phosphorylase Inhibition
A study investigated the inhibition of glycogen phosphorylase by various compounds, including alpha-D-glucose-1-phosphate. It was found that this compound can modulate the activity of the enzyme, impacting glycogen breakdown and consequently influencing blood sugar levels .
Case Study 2: Metabolic Pathway Analysis
Research on potato tuber enzymes showed that mutations affecting the binding site for glucose-1-phosphate significantly altered enzyme kinetics. The findings indicated that specific residues are critical for substrate affinity, underscoring the importance of glucose-1-phosphate in regulating metabolic pathways .
Case Study 3: Enzymatic Production Methods
A novel method was developed for the enzymatic production of β-D-glucose-1-phosphate from trehalose using phosphatases. This highlights the potential applications of glucose-1-phosphate in biotechnology and pharmaceuticals .
Properties
IUPAC Name |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAUQXHOCBBYLP-FBNUBEQJSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Na2O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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